molecular formula C14H15N B13915092 2-(3,4-Dimethylphenyl)-5-methylpyridine

2-(3,4-Dimethylphenyl)-5-methylpyridine

Cat. No.: B13915092
M. Wt: 197.27 g/mol
InChI Key: WGCICWSBXSMLAE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5-methylpyridine is a substituted pyridine derivative characterized by a pyridine ring with a methyl group at the 5-position and a 3,4-dimethylphenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₅N, and the compound exhibits moderate lipophilicity due to the electron-donating methyl groups on both the pyridine and phenyl moieties .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-methylpyridine

InChI

InChI=1S/C14H15N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3

InChI Key

WGCICWSBXSMLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Reported Preparation Routes

2.2.1. Halogenation and Chlorination of Methylpyridines

A relevant precursor, 2-chloro-5-methylpyridine, can be prepared by chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine using chlorinating agents such as phosphorus oxychloride or phosgene in high-boiling solvents like toluene or trichlorobenzene at elevated temperatures (80–130 °C). This process yields 2-chloro-5-methylpyridine, which can serve as a substrate for further coupling reactions to install the 3,4-dimethylphenyl group.

Parameter Details
Starting material 2-oxo-5-methyl-5,6-dichloropiperidine
Chlorinating agent Phosphorus oxychloride or phosgene
Solvent Toluene, xylene, chlorobenzene, 1,2,4-trichlorobenzene
Temperature 80–130 °C (optimal ~120 °C)
Reaction time 1–2 h addition + 5–6 h hold
Yield High, optimized by excess chlorinating agent

2.2.2. Hydroxymethylation and Chloromethylation of Methylpyridines

Hydroxymethylation of methylpyridine derivatives can be achieved by reaction with acetic anhydride and acetic acid under reflux, followed by hydrolysis and extraction to obtain 2-hydroxymethyl derivatives. Subsequent chlorination using triphosgene in toluene at low temperatures (0–10 °C) converts hydroxymethyl groups to chloromethyl groups, yielding intermediates such as 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride with high purity and yield.

Step Conditions Outcome
Hydroxymethylation Acetic anhydride, acetic acid, 85–95 °C, 15–16 h 2-hydroxymethyl substituted pyridine
Hydrolysis NaOH, pH 12–13, 55 °C, 2 h Hydrolysis of acetylated intermediate
Chlorination Triphosgene, toluene, 0–10 °C 2-chloromethyl substituted pyridine hydrochloride

2.2.3. Cross-Coupling to Install 3,4-Dimethylphenyl Group

Though no direct patent or article explicitly details the coupling of 2-chloro-5-methylpyridine with 3,4-dimethylphenyl boronic acid, it is standard synthetic practice to employ Suzuki coupling under palladium catalysis for such C–C bond formation. Typical conditions include:

  • Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst.
  • Base such as K2CO3 or NaOH.
  • Solvent system: aqueous-organic mixtures (e.g., toluene/water or dioxane/water).
  • Heating at 80–110 °C for several hours.

This method efficiently installs the 3,4-dimethylphenyl substituent at the 2-position of 5-methylpyridine derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield/Notes
Chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine Phosphorus oxychloride, toluene or trichlorobenzene 120 °C 6–8 h total High yield of 2-chloro-5-methylpyridine
Hydroxymethylation of 3,4-dimethylpyridine derivative Acetic anhydride, acetic acid 85–95 °C 15–16 h High yield, mild conditions
Chloromethylation Triphosgene, toluene 0–10 °C Dropwise addition + workup High purity chloromethyl derivative
Suzuki Coupling (inferred) Pd catalyst, base, 3,4-dimethylphenylboronic acid 80–110 °C Several hours Efficient aryl installation (literature precedent)

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern, which distinguishes it from other pyridine derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituents on Pyridine Attached Group Molecular Formula Key Structural Features Reference
2-(3,4-Dimethylphenyl)-5-methylpyridine 5-methyl 3,4-dimethylphenyl C₁₄H₁₅N Meta/para-dimethylphenyl enhances lipophilicity
2-Methylpyridine 2-methyl None C₆H₇N Simplest methylpyridine; high basicity
2,5-Dimethylpyridine 2,5-dimethyl None C₇H₉N Steric hindrance at adjacent positions
2-Methyl-3-phenylpyridine 2-methyl Phenyl at C3 C₁₂H₁₁N Extended π-conjugation from phenyl group
2-(3,4-Dimethylphenyl)-7-piperazinyl-4H-pyrido[1,2-a]pyrimidin-4-one 7-piperazinyl 3,4-dimethylphenyl C₂₀H₂₂N₄O Fused pyrido-pyrimidinone core; basic piperazine
Analysis of Substituent Positions and Electronic Effects

Methyl Group Positioning :

  • In this compound, the 5-methyl group on the pyridine ring and the 3,4-dimethylphenyl group create steric bulk while donating electrons, enhancing lipophilicity. This contrasts with 2,5-dimethylpyridine , where methyl groups at positions 2 and 5 increase steric hindrance but lack an aromatic substituent .
  • 2-Methyl-3-phenylpyridine features a phenyl group at C3, extending conjugation but with different steric effects compared to the meta/para-dimethylphenyl group in the target compound .

Fused Ring Systems: The pyrido-pyrimidinone derivative (C₂₀H₂₂N₄O) in shares the 3,4-dimethylphenyl group but incorporates a fused pyrimidinone ring and a piperazine moiety. This increases molecular weight and introduces hydrogen-bonding capability, likely improving aqueous solubility compared to the target compound .

Physicochemical Properties (Inferred)

While experimental data (e.g., melting points, logP) are unavailable in the provided evidence, substituent effects allow reasonable inferences:

  • Lipophilicity : The 3,4-dimethylphenyl group contributes to higher lipophilicity than simpler derivatives like 2-methylpyridine or 2,5-dimethylpyridine . This may reduce aqueous solubility but improve membrane permeability .
  • Basicity : The pyridine nitrogen’s basicity is likely reduced compared to 2-methylpyridine due to electron-donating methyl groups, which delocalize the lone pair on nitrogen .

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